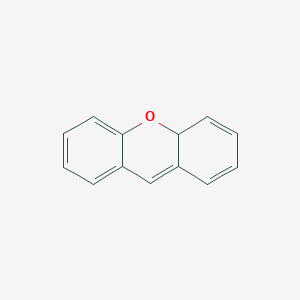

4aH-xanthene

描述

Historical Context and Emergence in Organic Chemistry Research

The broader family of xanthene compounds has been known for over a century, with early work focusing on the synthesis of brightly colored dyes and fluorescent substances. However, the specific 4aH-xanthene isomer, distinguished by its sp³-hybridized carbon at the 4a-position, is a more recent subject of dedicated study.

Historically, derivatives of this compound were likely first encountered as minor or unexpected byproducts in reactions designed to produce planar, aromatic xanthones. For instance, certain oxidative cyclization reactions were found to yield not only the expected xanthone (B1684191) but also 4a-alkoxy-xanthenone derivatives, which feature the characteristic this compound core. These non-aromatic products were initially considered synthetic curiosities.

The deliberate pursuit of 4aH-xanthenes as synthetic targets gained momentum with the advancement of modern synthetic methodologies. The development of catalytic asymmetric reactions, in particular, provided the tools necessary to tackle the inherent challenge of controlling the stereochemistry of the quaternary center at the 4a-position. This shift transformed the this compound core from an accidental discovery into a valuable and sought-after building block in complex molecule synthesis.

Significance of the this compound Core in Contemporary Chemical Sciences

The importance of the this compound core in contemporary chemistry stems from two key aspects: its unique three-dimensional structure and its role as a versatile synthetic intermediate for constructing biologically active molecules.

The non-planar, V-shaped geometry of the this compound scaffold provides a rigid and stereochemically defined framework. This is highly desirable in medicinal chemistry, where the specific shape of a molecule is often critical for its interaction with biological targets like enzymes and receptors. The ability to create a diverse range of substituents on this rigid core allows for the fine-tuning of biological activity.

Furthermore, the this compound ring system is a key structural motif in a number of complex natural products that exhibit significant biological properties, including antibacterial and anticancer activities. nih.gov The challenge of synthesizing these natural products has driven the development of innovative chemical reactions to construct the this compound core efficiently and with high stereocontrol.

Scope and Research Trajectories within this compound Chemistry

Current research on this compound is vibrant and follows several distinct yet interconnected trajectories, primarily focused on harnessing its unique structural features for various applications.

Asymmetric Synthesis: A major thrust of research is the development of catalytic enantioselective methods to produce 4aH-xanthenes. This is crucial because the biological activity of these compounds often depends on a specific stereoisomer. Chiral organocatalysts, such as phosphoric acids, and transition-metal catalysts are being employed to orchestrate reactions that create the chiral quaternary center at the 4a-position with high levels of enantiopurity. beilstein-journals.org

Reaction Development: Chemists are continuously exploring novel reactions to build and functionalize the this compound skeleton. A prominent strategy is the catalytic asymmetric dearomatization (CADA) of planar aromatic precursors. sioc.ac.cnnih.gov This approach allows for the efficient conversion of readily available starting materials into complex, three-dimensional this compound structures.

Total Synthesis of Natural Products: The this compound core is a central feature of several intricate natural products. A significant portion of research is dedicated to the total synthesis of these molecules. nih.gov These synthetic endeavors not only provide access to these rare compounds for biological evaluation but also spur the invention of new synthetic methods.

The following interactive table summarizes some of the key research findings in the synthesis of chiral this compound derivatives, highlighting the different catalytic systems and their effectiveness.

| Catalyst/Reagent | Substrates | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Phosphoric Acid | 2,3-Disubstituted indoles and β,γ-alkynyl-α-imino esters | Dearomative γ-addition | 69–99% | 91–99% |

| Chiral Phosphoric Acid | 2-Alkyl-substituted phenols and o-quinone methides | Asymmetric [4+2] cycloaddition | Up to 99% | Up to 98% |

| Organocatalyst (Proline) | O-acetonyl-salicylaldehyde derivative | Intramolecular Aldol Reaction | High | 99% |

| Mitsunobu Reagents | Racemic polycyclic xanthene precursors | Kinetic Resolution | 58–66% | 92–99% |

Structure

3D Structure

属性

分子式 |

C13H10O |

|---|---|

分子量 |

182.22 g/mol |

IUPAC 名称 |

4aH-xanthene |

InChI |

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9,12H |

InChI 键 |

UKZBOPNPZRJVNI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3O2 |

规范 SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3O2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4ah Xanthene and Its Derivatives

De Novo Construction of the 4aH-Xanthene Skeletal Framework

The de novo synthesis of the this compound core is a fundamental aspect of accessing its diverse derivatives. googleapis.com Methodologies in this area are broadly categorized into cyclization reactions, rearrangement strategies, and multicomponent reactions.

Cyclization Reactions and Ring-Forming Processes

Cyclization reactions represent a primary strategy for constructing the tricyclic xanthene system. A notable approach involves the intramolecular Friedel–Crafts alkylation of alkene precursors. beilstein-journals.org This method has been successfully employed to synthesize substituted 9-methyl-9-arylxanthenes. beilstein-journals.org The process typically begins with the multi-step synthesis of specific alkene starting materials. The key cyclization step is then catalyzed by a Brønsted or Lewis acid, with trifluoroacetic acid (TFA) often providing superior yields. beilstein-journals.org The proposed mechanism suggests the formation of a highly reactive o-quinone methide intermediate, which rapidly undergoes cyclization to form the xanthene ring. beilstein-journals.org

Another powerful cyclization strategy is the palladium-catalyzed cyclization of polycyclic aryl triflate esters. oalib.com This method provides a versatile route to various xanthene derivatives. Additionally, the Lewis acid-catalyzed cyclization of salicylaldehydes with cyclohexenones or tetralones offers a direct pathway to 2,3,4,4a-tetrahydroxanthen-1-ones. oalib.com

Rearrangement Strategies for this compound Formation

Rearrangement reactions offer elegant and efficient pathways to complex molecular architectures from simpler precursors. researchgate.net While specific examples detailing rearrangement strategies for the direct formation of the this compound skeleton are not extensively documented in the provided search results, the principle of molecular rearrangement is a cornerstone of modern organic synthesis. For instance, the semipinacol rearrangement is a powerful tool for constructing β-functionalized ketones and quaternary carbon centers, functionalities that can be precursors to xanthene systems. researchgate.net Similarly, the Claisen and Cope rearrangements are classic pericyclic reactions that create new carbon-carbon bonds and reconfigure molecular frameworks, which could be conceptually applied to the synthesis of xanthene precursors. masterorganicchemistry.com The Curtius rearrangement, which converts carboxylic acids into amines via an isocyanate intermediate, has been utilized in the total synthesis of complex molecules and demonstrates the power of rearrangement reactions in building intricate structures. wikipedia.org

Multicomponent Reaction Approaches to this compound Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex molecules like xanthene derivatives in a single step. oalib.comresearchgate.net These reactions involve the condensation of three or more starting materials, offering significant advantages in terms of procedural simplicity and the generation of molecular diversity. oalib.com

A common MCR approach for synthesizing xanthene derivatives involves the one-pot condensation of an aldehyde, an activated methylene (B1212753) compound (such as dimedone or 1,3-cyclohexanedione), and a naphthol or a phenol (B47542) derivative. oalib.commdpi.com These reactions are often catalyzed by a variety of catalysts, including heterogeneous catalysts, Lewis acids, Brønsted acids, and even green catalysts like baker's yeast. mdpi.comresearchgate.net For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been shown to be an efficient and recyclable catalyst for the solvent-free synthesis of tetrahydro-benzo[α]xanthen-11-one derivatives. mdpi.com Another example is the use of Sn(II)/nano silica (B1680970) as a reusable catalyst for the synthesis of 14H-dibenzoxanthenes from β-naphthol and various aldehydes in ethanol (B145695). frontiersin.org

The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and the activated methylene compound, followed by a Michael addition of the naphthol or phenol, and a final intramolecular cyclization and dehydration to afford the xanthene scaffold. oalib.com The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield. beilstein-journals.org

| Catalyst | Reactants | Product | Yield (%) | Conditions |

| Trifluoroacetic acid (TFA) | Substituted alkene | 9-Methyl-9-arylxanthene | 78 | CHCl3, room temp, 24h beilstein-journals.org |

| FeCl3·6H2O | Substituted alkene | 9-Methyl-9-arylxanthene | 65 | CHCl3, room temp, 24h beilstein-journals.org |

| DABCO on Amberlyst-15 | Dimedone, Benzaldehyde, 2-Naphthol | Tetrahydro-benzo[α]xanthen-11-one | Good to Excellent | Solvent-free mdpi.com |

| Sn(II)/nano silica | β-Naphthol, Aldehydes | 14H-Dibenzoxanthenes | 48-94 | Ethanol, reflux, 3h frontiersin.org |

| Baker's yeast | Dimedone, Heteroarylaldehydes | Heteroaryl substituted xanthenes | Excellent | Aqueous media oalib.comresearchgate.net |

| p-Toluenesulfonic acid (PTSA) | 2-Hydroxynaphthalene-1,4-dione, Aldehydes | 13-Aryl-5H-dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraone | - | Solvent-free, 100°C researchgate.net |

Regioselective and Stereoselective Functionalization of this compound Scaffolds

The functionalization of a pre-existing this compound scaffold is crucial for fine-tuning its properties and for the synthesis of complex natural products and their analogues. researchgate.net This section focuses on methods for introducing new functional groups at specific positions and with defined stereochemistry.

Electrophilic and Nucleophilic Aromatic Substitution on this compound

The aromatic rings of the xanthene core are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for introducing a wide range of functional groups. wpmucdn.comsavemyexams.commasterorganicchemistry.comlibretexts.org The synthesis of xanthene dyes, for example, often utilizes a Friedel-Crafts acylation reaction, where a substituted phenol like resorcinol (B1680541) reacts with phthalic anhydride (B1165640) in the presence of an acid catalyst. wpmucdn.com The reaction proceeds through the formation of a substituted benzophenone (B1666685) intermediate, which then undergoes a second intramolecular electrophilic substitution-like reaction to form the fused ring system. wpmucdn.com

Nucleophilic substitution reactions on the xanthene scaffold can also be employed for its functionalization. nih.gov For instance, substitution at the 3-position of the pendant ring of xanthene dyes is critical for achieving high fluorescence quantum yields. nih.gov While a carboxylic acid is a traditional substituent, it has been shown that other nucleophiles can be introduced to modulate the properties of the dye. nih.gov Furthermore, iodine-catalyzed nucleophilic substitution of xanthen-9-ol with indoles provides an efficient route to xanthene-indole derivatives. rsc.org

C-H Activation and Functionalization of this compound Systems

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, including heterocyclic systems. sigmaaldrich.commdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. sigmaaldrich.com While specific examples of C-H activation directly on the this compound core are not detailed in the provided search results, the principles of directed metalation and transition metal-catalyzed C-H functionalization are broadly applicable. acs.orgrsc.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). acs.org An O-carbamate group, for example, can direct the lithiation of an adjacent ortho position, which can then be quenched with an electrophile to introduce a new substituent. acs.org This methodology could be applied to functionalize the aromatic rings of a this compound scaffold.

Stereoselective Derivatization of Chiral this compound Analogues

Stereoselective derivatization of chiral this compound analogues is a critical process for both the analysis and synthesis of enantiomerically pure compounds. This involves reacting a chiral xanthene, often a racemic or enantiomerically enriched mixture, with a chiral agent to yield diastereomers that can be distinguished or separated.

One primary application of this methodology is in the determination of absolute configuration and optical purity. chemmethod.com Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. chemmethod.com These newly formed diastereomers possess distinct physical properties, unlike their precursor enantiomers, allowing for their analysis by techniques like NMR spectroscopy or chromatography. chemmethod.com For instance, reacting an asymmetric this compound containing a hydroxyl or amino group with an enantiomerically pure CDA, such as a menthyl derivative or Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), forms diastereomeric esters or amides. chemmethod.comlew.roacs.org The resulting diastereomers will exhibit different chemical shifts in their ¹H-NMR spectra, which can be analyzed to determine the enantiomeric excess (ee) of the original sample. scielo.org.mx Furthermore, these diastereomers can often be separated using standard chromatographic techniques like HPLC, followed by hydrolysis to yield the free, enantiomerically enriched xanthene analogues. lew.roacs.org

The table below summarizes examples of chiral derivatizing agents used for the analysis of chiral compounds, a technique applicable to this compound analogues bearing suitable functional groups.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Derivative | Analytical Method | Purpose |

| Mosher's acid (and its chloride) | Alcohols, Amines | Ester, Amide | NMR Spectroscopy | Determination of absolute configuration and enantiomeric excess chemmethod.com |

| Menthyl chloroformate | Alcohols, Amines | Carbonate, Carbamate | Chromatography, NMR | Formation and separation of diastereomers lew.roacs.org |

| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) | Alcohols | Ester | NMR Spectroscopy | Determination of absolute configuration scielo.org.mx |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Carboxylic acids | Ester | HPLC with fluorescence detection | High-sensitivity determination of stereoisomer composition rsc.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like 4aH-xanthenes. ajchem-a.com These approaches prioritize the use of renewable resources, safer solvents, energy efficiency, and catalysts that can be easily recovered and reused. ajchem-a.comrsc.org

Solvent-Free and Atom-Economical Syntheses

A major focus of green synthetic strategies for 4aH-xanthenes is the reduction or elimination of volatile and hazardous organic solvents. Solvent-free, or neat, reaction conditions are highly desirable as they simplify work-up procedures, reduce waste, and lower environmental impact. ajchem-a.com

Several methodologies have been developed that leverage these principles:

Heterogeneous Catalysis: The use of solid acid catalysts that can be easily recovered and reused is a cornerstone of green xanthene synthesis. For example, Zn/MCM-41, a zinc-modified mesoporous silica, has been used as a reusable catalyst for the three-component reaction of benzaldehyde, dimedone, and β-naphthol under solvent-free conditions at 110 °C. scielo.org.mxacs.org Similarly, magnetically recoverable Fe₃O₄ nanoparticles have been employed as an effective catalyst in water, a green solvent, for the condensation of aldehydes and 1,3-cyclohexanediones. rsc.org Other reusable catalysts include CuS quantum dots and tungstophosphoric acid/zirconia composites, which have been successfully used under solvent-free conditions. researchgate.net

Energy-Efficient Methods: Alternative energy sources are used to drive reactions more efficiently, often reducing reaction times and allowing for milder conditions.

Ultrasound Irradiation: Sonochemistry has been applied to the synthesis of functionalized xanthenes. One study utilized ZrCl₄ as an eco-friendly catalyst in ethanol under ultrasonic irradiation, achieving high yields (75–95%) in 70–82 minutes. ajchem-a.com

Mechanochemistry: Ball-milling offers a solvent-free method for organic synthesis. A modified O-alkylation synthesis of a xanthene derivative using a ball mill was shown to produce a single, desired product in an eco-friendly manner. nih.gov

Bio-Based Catalysts: The use of natural and biodegradable catalysts is another green avenue. Formic acid, a bio-based catalyst, has been successfully used for the solvent-free preparation of various xanthene derivatives, offering high yields, short reaction times, and simple product isolation via filtration. ajchem-a.com

The following table compares different green synthetic methods for xanthene derivatives.

| Method | Catalyst | Conditions | Key Advantages |

| Heterogeneous Catalysis | Zn/MCM-41 scielo.org.mxacs.org | 110 °C, Solvent-free | Reusable catalyst, solvent-free |

| Ultrasound Irradiation | ZrCl₄ ajchem-a.com | Sonication, Ethanol | Energy efficient, reduced reaction time |

| Microwave-Assisted Synthesis | None specified nih.gov | Microwave heating | Significant increase in yield, faster reaction |

| Mechanochemistry (Ball-Milling) | None specified nih.gov | Solvent-free grinding | High selectivity, eco-friendly |

| Bio-Based Catalysis | Formic Acid ajchem-a.com | Solvent-free | Bio-based catalyst, simple work-up |

| Thermal, Catalyst-Free | Calcium Carbide (CaC₂) rsc.org | 350 °C, Solvent-free | Utilizes platform chemicals, no external catalyst |

Photocatalytic and Electrocatalytic Methodologies for this compound

Harnessing light or electrical energy to drive chemical reactions represents a frontier in sustainable synthesis, offering mild, highly selective, and environmentally benign pathways to complex molecules.

Photocatalytic Methods: Visible-light photoredox catalysis uses light to generate reactive intermediates from a photocatalyst, enabling unique transformations under exceptionally mild conditions. nih.gov Several innovative photocatalytic strategies for synthesizing and functionalizing xanthenes have been reported:

Dual Catalysis Systems: An asymmetric cross-dehydrogenative coupling of xanthenes with aldehydes has been achieved using a dual catalytic system comprising a metal-based photocatalyst and a chiral aminocatalyst. researchgate.net Under visible light irradiation, the photocatalyst oxidizes the xanthene to a cation, which is then trapped by an enamine intermediate, forming a C-C bond with high enantioselectivity. researchgate.net

Skeletal Rearrangement: A novel method for preparing highly functionalized xanthenes involves a ketyl radical-induced skeletal rearrangement of spirodihydrobenzofurans. nih.gov This reaction is enabled by zero-valent iron via photoredox catalysis and proceeds with high chemo- and regioselectivity under mild conditions. nih.gov

Natural Photocatalysts: In a particularly green approach, riboflavin (B1680620) (Vitamin B2) has been used as a natural, metal-free photocatalyst for the one-pot synthesis of xanthene derivatives at room temperature using blue LED irradiation. lew.ro

Electrocatalytic Methods: Electrosynthesis uses electrical current to drive non-spontaneous chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. This oxidant- and catalyst-free approach is a powerful tool for green chemistry.

Electrogenerated Base (EGB): Various xanthene-1,8(2H)-dione derivatives have been synthesized via the condensation of an aromatic aldehyde with dimedone. asianpubs.org The reaction is promoted by an electrogenerated base in an undivided cell at room temperature, representing a clean and efficient method. asianpubs.org

Dehydrogenative Cross-Coupling: Electrochemical methods excel at forming new bonds via C-H functionalization without external oxidants. An efficient C(sp³)–H phosphonation of xanthenes has been developed using constant current in an undivided cell, proceeding through a radical pathway. rsc.org Similarly, catalyst-free C–H arylation of xanthenes has also been achieved electrochemically, affording cross-coupling products in good yields. rsc.org

The table below provides an overview of these advanced catalytic methodologies.

| Energy Source | Methodology | Key Features | Example Application |

| Light (Photocatalysis) | Dual Organo/Photoredox Catalysis researchgate.net | Asymmetric C-C bond formation | Coupling of xanthenes and aldehydes |

| Light (Photocatalysis) | Skeletal Rearrangement nih.gov | Novel radical-induced rearrangement | Synthesis of highly functionalized xanthenes |

| Light (Photocatalysis) | Natural Photocatalyst lew.ro | Riboflavin (Vitamin B2) catalyst, blue light | One-pot synthesis of xanthene derivatives |

| Electricity (Electrocatalysis) | Electrogenerated Base asianpubs.org | In-situ generation of base catalyst | Synthesis of xanthene-1,8(2H)-diones |

| Electricity (Electrocatalysis) | Dehydrogenative C-H Functionalization rsc.orgrsc.org | Catalyst- and oxidant-free C-P and C-C bond formation | Phosphonation and arylation of xanthenes |

Biocatalytic Transformations Involving this compound Precursors

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole microbial cells to perform chemical transformations. While direct, isolated enzymatic syntheses of simple this compound scaffolds are not yet widely reported in the literature, the existence of a vast array of complex xanthene-based natural products points to powerful biocatalytic transformations occurring in nature.

Many structurally intricate molecules containing the this compound core are isolated from natural sources, particularly marine-derived fungi. nih.gov For example, versixanthones are a class of marine natural products that feature a complex (3R,4S,4aS)-1,4,8-trihydroxy-3-methyl-9-oxo-2,3,4,9-tetrahydro-4aH-xanthene-4a-carboxylate moiety. nih.gov

The biosynthesis of these compounds is believed to originate from polyketide precursors, which undergo a series of enzyme-catalyzed reactions, including cyclizations and redox transformations, to construct the characteristic dibenzo-γ-pyrone scaffold and its reduced analogues. nih.gov The enzymes involved, such as polyketide synthases (PKS), cyclases, and tailoring enzymes like oxidoreductases, represent a rich source of potential biocatalysts. These natural enzymatic pathways are responsible for assembling complex structures with a high degree of stereochemical control that is often difficult to replicate with traditional synthetic chemistry.

Current research in biotechnology and synthetic biology is focused on identifying, isolating, and engineering these enzymatic systems. The goal is to harness their synthetic power in a laboratory or industrial setting for the production of valuable chemical entities. The application of biocatalyst models, aided by computational tools, is an emerging field that could soon enable the targeted synthesis of this compound precursors and derivatives, offering a highly sustainable and selective alternative to conventional methods. nih.gov

Mechanistic and Kinetic Investigations of 4ah Xanthene Reactivity

Elucidation of Reaction Pathways and Transient Intermediates in 4aH-Xanthene Transformations

The reactivity of the this compound scaffold can proceed through various mechanistic routes, including both radical and ionic pathways. These pathways often involve the formation of short-lived, highly reactive intermediates that dictate the final product distribution.

The formation of this compound derivatives can involve both ionic and free-radical mechanisms. For instance, the reaction of salicylaldehyde (B1680747) aminals with cyclohexanone (B45756) to form tetrahydroxanthene derivatives is proposed to proceed via a cycloaddition of an intermediate o-methylenequinone and an enamine. researchgate.net This type of reaction highlights a pathway that can be understood in the context of pericyclic reactions, which may have both ionic and radical characteristics depending on the specific electronic nature of the reactants.

In some cases, reactions can exhibit characteristics of both ionic and free-radical processes. doubtnut.com For example, certain reaction sequences might be initiated by an ionic step, which then generates a radical species that propagates the reaction. The consensus for some related enzymatic reactions is that they are initiated by a homolytic cleavage of a hydroperoxide, leading to a radical intermediate which then undergoes further transformations that can have ionic character. researchgate.net

Ionic mechanisms are also prominent in the synthesis of xanthene derivatives. The use of catalysts with Lewis acid sites, such as zinc-incorporated MCM-41, can facilitate the reaction by activating the substrates. scielo.org.mx The presence of an ionic template in such catalysts has been shown to enhance the reaction rate, suggesting the stabilization of charged intermediates. scielo.org.mx

The direct observation and characterization of transient intermediates in this compound chemistry are often challenging due to their high reactivity and short lifetimes. However, indirect evidence and computational studies can provide significant insights. For example, in the synthesis of certain xanthene derivatives, the formation of an unexpected product, 12a-methoxy-12aH-benzo[c]xanthene-5,7-dione, led to the postulation of a specific reaction mechanism involving transient species. wits.ac.za

In related systems, laser and lamp photolysis have been used to generate and study photo-Fries type intermediates, which are exocyclic cyclohexatrienes. researchgate.net These short-lived species were identified by their characteristic absorption spectra. While not directly involving this compound itself, these studies on related xanthene derivatives demonstrate the techniques that can be applied to identify and characterize transient species in this class of compounds. The study of related heterocyclic systems also points to the existence of transient intermediates like coumulenolates in rearrangement reactions. acs.org

Radical and Ionic Mechanisms in this compound Chemistry

Quantitative Kinetic Analysis of this compound Reaction Profiles

Quantitative kinetic analysis provides a deeper understanding of reaction mechanisms by determining how reaction rates depend on various factors such as reactant concentrations and temperature.

The rate of a chemical reaction is described by a rate law, which is an equation that relates the reaction rate to the concentrations of the reactants. photophysics.com For a given reaction, the rate law must be determined experimentally. The rate constant, k, in the rate law is temperature-dependent and is related to the activation energy of the reaction by the Arrhenius equation. libretexts.orgyoutube.com

The activation energy (Ea) represents the minimum energy required for a reaction to occur. libretexts.org By studying the reaction rate at different temperatures, the activation energy can be calculated. libretexts.orgdoubtnut.com Activation parameters, including the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can provide further mechanistic details. libretexts.org For example, a more positive activation entropy might suggest a dissociative mechanism where the molecule gains degrees of freedom in the transition state. libretexts.org

While specific rate laws and activation parameters for many this compound reactions are not extensively documented in readily available literature, the principles of kinetic analysis are broadly applicable. For instance, kinetic studies on the reactions of related compounds like 4-hydroperoxycyclophosphamide have been conducted to determine second-order rate constants. syr.edu

Table 1: Hypothetical Kinetic Data for a this compound Formation Reaction

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

| 328 | 0.60 |

This table represents hypothetical data to illustrate the type of information obtained from kinetic studies. The values are not from a specific documented reaction of this compound.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. bibliotekanauki.pl For example, the replacement of hydrogen with deuterium (B1214612) often leads to a significant decrease in the reaction rate. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgyoutube.com These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.

In the context of xanthene-related systems, solvent kinetic isotope effects have been studied in the enzyme xanthine (B1682287) oxidase. nih.gov A significant solvent KIE was observed, suggesting the involvement of a proton transfer step in the electron transfer process. nih.gov Similarly, studies on the reduction of xanthine oxidoreductase using a deuterated substrate revealed a primary kinetic isotope effect, indicating that hydrogen abstraction is a rate-limiting step. nih.gov These examples from related systems demonstrate the potential of KIE studies to unravel mechanistic details in this compound chemistry.

Determination of Rate Laws and Activation Parameters

Tautomerism and Isomerization Dynamics of this compound Systems

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. chemaxon.com 9H-xanthene is known to be a tautomer of 3H-xanthene and this compound. nih.gov This tautomeric relationship implies that this compound can exist in equilibrium with its other isomeric forms.

The dynamics of tautomerization and isomerization can be influenced by the solvent and the presence of catalysts. chemaxon.comresearchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these dynamic processes. In some cases, distinct signals for different tautomers or conformational isomers can be observed, allowing for their quantification. researchgate.netnih.gov

For certain complex heterocyclic systems, dynamic NMR effects due to restricted rotation around single bonds have been observed. researchgate.net The free energy of activation for the interconversion of rotational isomers can be calculated from these studies, providing quantitative information about the energy barriers involved. researchgate.net While specific studies on the tautomerization dynamics of this compound itself are not widely reported, the principles derived from studies of other tautomeric and isomeric systems are directly applicable.

Advanced Spectroscopic and Diffraction Techniques for 4ah Xanthene Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy of 4aH-Xanthene Derivatives

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone, non-destructive technique for elucidating the structure of this compound derivatives in solution. ucm.es It leverages the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and dynamics. ucm.es Both one-dimensional (1D) and multidimensional NMR experiments are routinely employed.

1D NMR techniques, such as ¹H and ¹³C NMR, are primary tools for the initial characterization of xanthene derivatives. researchgate.netmdpi.com ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. mdpi.com For instance, the chemical shifts of protons on the xanthene core can indicate the nature and position of substituents. researchgate.net Similarly, ¹³C NMR reveals the number of unique carbon atoms and their chemical environments, offering insights into the carbon skeleton of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Xanthene Derivatives

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| Methylene (B1212753) Protons (in di-hydro xanthene) | 2.0 - 4.0 | |

| Methine Protons | 3.5 - 5.5 | |

| Hydroxyl Protons (phenolic) | 9.0 - 13.0 | |

| ¹³C | Aromatic Carbons | 110 - 160 |

| Carbonyl Carbon (in xanthone) | 170 - 185 | |

| Methylene Carbon (in di-hydro xanthene) | 20 - 40 | |

| Quaternary Carbons | 100 - 155 |

Note: These are general ranges and can vary significantly based on substitution patterns and solvent effects.

Multidimensional NMR for Complex this compound Structures

For more complex this compound derivatives with overlapping signals in 1D spectra, multidimensional NMR techniques are indispensable. numberanalytics.comnumberanalytics.com These methods correlate signals across two or more dimensions, resolving spectral congestion and providing unambiguous assignments. rsc.org

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. numberanalytics.com This is crucial for tracing out the spin systems within the this compound framework and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. It allows for the direct assignment of a proton signal to its attached carbon atom, providing a powerful tool for mapping the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is invaluable for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. numberanalytics.com This provides crucial information about the three-dimensional structure and conformation of the molecule in solution.

The application of these multidimensional techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in highly complex this compound structures, which is fundamental for understanding their structure-activity relationships. nih.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for analyzing this compound derivatives in their solid, native forms. preprints.org This is particularly useful for studying crystalline, amorphous, or poorly soluble compounds that are not amenable to traditional solution-state NMR. preprints.org ssNMR provides insights into the molecular structure, polymorphism, and intermolecular interactions within the solid material. nih.gov

Techniques like high-power decoupling, magic-angle spinning (MAS), and cross-polarization (CP) are employed to obtain high-resolution spectra from solid samples. nih.govmdpi.com MAS, for instance, averages out anisotropic interactions that broaden signals in the solid state, leading to narrower and more resolved peaks. mdpi.com

ssNMR can be used to:

Characterize different polymorphic forms of this compound derivatives, which may exhibit different physical properties.

Study host-guest interactions in co-crystals or inclusion complexes involving 4aH-xanthenes.

Investigate the dynamics of molecules in the solid state. preprints.org

Provide structural information that is complementary to data obtained from X-ray diffraction. warwick.ac.uk

Single-Crystal X-Ray Diffraction Analysis of this compound Architectures

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. creative-biostructure.com This pattern is a direct consequence of the regular arrangement of atoms within the crystal lattice. creative-biostructure.com Computational analysis of the diffraction data allows for the construction of a detailed three-dimensional model of the molecule. researcher.life

Table 2: Typical Crystallographic Parameters Obtained from SC-XRD for a Hypothetical this compound Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 8.2, c = 15.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1280.4 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 0.05 |

Conformational Analysis of this compound Ring Systems

The central heterocyclic ring of the this compound scaffold is not planar and can adopt various conformations. researchgate.net SC-XRD analysis is crucial for determining the preferred conformation of the ring system in the solid state. This information is vital as the conformation can significantly influence the molecule's biological activity and physical properties. researchgate.net

For example, in substituted 4aH-xanthenes, the central pyran-like ring can exist in boat, chair, or twist-boat conformations. saskoer.ca The specific conformation adopted is often a balance between minimizing angle strain, torsional strain, and steric interactions between substituents. saskoer.caprinceton.edu X-ray data provides precise torsional angles and interatomic distances that define these conformations. researchgate.net

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a fixed stoichiometric ratio. farmaciajournal.com In the context of 4aH-xanthenes, co-crystallization can be used to modify physicochemical properties such as solubility and stability. nih.govijlpr.com

SC-XRD is the definitive method for characterizing the structure of these co-crystals. It reveals the precise way in which the this compound molecule interacts with the co-former molecule through non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces. researcher.lifemdpi.com Understanding these interactions at the molecular level is key to the rational design of new co-crystals with desired properties. japer.in

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis, Fluorescence) for this compound Characterization

Vibrational and electronic spectroscopy provide complementary information for the characterization of this compound derivatives.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. edinst.com Both methods provide a characteristic "fingerprint" spectrum that is unique to the molecule's structure. mjcce.org.mk

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. edinst.com It is particularly sensitive to polar functional groups. For 4aH-xanthenes, IR can identify the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. researchgate.net The stretching and bending vibrations of these groups appear at characteristic frequencies. mdpi.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. mdpi.com It is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. edinst.com It can provide information about the carbon backbone and aromatic rings of the xanthene structure. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Xanthene Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H (alcohol/phenol) | Stretching | 3200 - 3600 | IR |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C=O (ketone/ester) | Stretching | 1650 - 1750 | IR |

| C=C (aromatic) | Stretching | 1400 - 1600 | IR, Raman |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1300 | IR |

Note: These are approximate ranges and can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. libretexts.org

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. microbenotes.com The absorption spectrum is characteristic of the conjugated π-electron system of the this compound core. The position (λmax) and intensity of the absorption bands can be influenced by substituents and the solvent. mat-cs.com

Fluorescence Spectroscopy: Many xanthene derivatives are fluorescent, meaning they emit light after being electronically excited. nih.gov Fluorescence spectroscopy measures the emission spectrum, providing information about the electronic structure of the excited state. denovix.com The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular structure and environment, making fluorescence a valuable tool for both qualitative and quantitative analysis. nih.gov

Chiroptical Spectroscopy (ECD, VCD, ORD) for Stereochemical Assignment of Chiral 4aH-Xanthenes

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light, providing crucial information for the determination of their absolute configuration. These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are indispensable tools in the stereochemical analysis of complex natural products and synthetic compounds, including the this compound scaffold. The assignment of absolute stereochemistry is often achieved by comparing experimentally measured spectra with those predicted by quantum chemical calculations. scispace.comrsc.orgscm.com

A significant application of these techniques in the context of xanthene derivatives is demonstrated in the structural elucidation of newly discovered bioactive compounds. For instance, researchers have successfully employed calculated ECD spectra to determine the absolute configurations of novel xanthene derivatives isolated from marine-derived fungi. mdpi.comnih.gov

In a study of four new xanthene derivatives, penicixanthenes A–D, isolated from the mangrove-derived fungus Penicillium sp. JY246, the absolute configuration of each chiral center was unequivocally established through a combination of spectroscopic methods, with ECD playing a pivotal role. mdpi.comnih.gov The experimental ECD spectra of these compounds were compared with the theoretical spectra calculated using time-dependent density-functional theory (TDDFT). nih.gov

For penicixanthene A, the theoretical spectrum for the (9S, 11R)-configuration showed the same Cotton effects as the experimental plot, confirming this absolute configuration. nih.gov Similarly, the absolute configuration of penicixanthene B was established as (9R, 11R) by comparing its experimental and calculated ECD spectra. mdpi.comnih.gov The stereochemistry at C-9 in penicixanthene C was also determined through the comparison of experimental and calculated ECD data. researchgate.net For penicixanthene D, the absolute configuration was elucidated as (9R, 12R) by matching its experimental ECD spectrum to the calculated one. scispace.commdpi.com

The following table summarizes the application of ECD in determining the absolute configuration of these chiral this compound derivatives.

| Compound Name | Determined Absolute Configuration | Key ECD Spectral Features |

| Penicixanthene A | 9S, 11R | The experimental ECD spectrum showed a positive Cotton effect around 220 nm and a negative Cotton effect around 240 nm, which matched the calculated spectrum for the (9S, 11R)-isomer. nih.gov |

| Penicixanthene B | 9R, 11R | The experimental ECD spectrum exhibited a negative Cotton effect around 225 nm and a positive Cotton effect around 250 nm, consistent with the calculated spectrum for the (9R, 11R)-isomer. mdpi.comnih.gov |

| Penicixanthene C | C-9 configuration determined by ECD | The orientation of H-9 was deduced to be different from that of penicixanthene B based on NMR data, and the absolute configuration at C-9 was established by comparing experimental and calculated ECD data. researchgate.net |

| Penicixanthene D | 9R, 12R | The experimental ECD spectrum was in agreement with the calculated spectrum for the (9R, 12R)-configuration. scispace.commdpi.com |

While VCD and ORD are also powerful chiroptical techniques, the available research on 4aH-xanthenes prominently features ECD for stereochemical assignments. VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of molecules even in the absence of a chromophore. rsc.orgscm.com ORD, the variation of optical rotation with wavelength, is another classical method used for stereochemical studies. bch.ro The combined use of these techniques can often provide a more reliable assignment of absolute configuration, especially for conformationally flexible molecules. mdpi.com

Computational and Theoretical Chemistry of 4ah Xanthene Systems

Quantum Chemical Investigations of 4aH-Xanthene Electronic Structure and Bonding

Quantum chemical methods provide profound insights into the molecule's electronic architecture, revealing the distribution of electrons and the nature of the chemical bonds that dictate its stability and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for efficiently calculating the ground-state properties of molecules. mdpi.com For the this compound system, DFT calculations are instrumental in determining its fundamental structural and electronic characteristics. These calculations can precisely predict the three-dimensional geometry, including bond lengths, bond angles, and the critical dihedral angles that define the pucker in the non-aromatic ring.

Furthermore, DFT is used to calculate key electronic descriptors. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the electronic absorption properties and kinetic stability of the molecule. researchgate.net

Table 1: Representative Ground State Properties of this compound Amenable to DFT Calculation

This table illustrates the types of data that would be generated from a standard DFT analysis of this compound. The values are hypothetical and serve as examples of computational outputs.

| Property | Description | Hypothetical Calculated Value (Example) |

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | -689.5 Hartree |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 1.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating electronic excitability and stability. | 5.4 eV |

| Key Dihedral Angle | The angle defining the pucker of the central dihydropyran ring (e.g., C4-C4a-C10a-O). | 35° |

While DFT is a workhorse for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT), Configuration Interaction (CI), and Complete Active Space Self-Consistent Field (CASSCF), are essential for exploring excited states and transition states. acmm.nlarxiv.org These calculations are vital for understanding the photophysical properties and reaction mechanisms of this compound systems.

Ab initio calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy level without changing the molecular geometry, and oscillator strengths, which relate to the intensity of absorption bands in an electronic spectrum. nih.gov Such studies would be critical for designing this compound derivatives for applications in materials science or as photodynamic agents.

These methods are also indispensable for mapping reaction pathways and locating transition states. Computational studies on the synthesis of complex tetrahydroxanthone natural products have utilized DFT to probe the transition states of key reactions, thereby rationalizing the observed regio- and diastereoselectivity. capes.gov.brnih.govnih.gov For example, the vinylogous addition of siloxyfurans to benzopyryliums to form the tetrahydroxanthone core was analyzed computationally, suggesting the involvement of Diels-Alder-like transition states that dictate the stereochemical outcome. nih.gov Similar approaches applied to this compound could elucidate mechanisms of its synthesis and functionalization.

Density Functional Theory (DFT) Calculations for Ground State Properties

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

The non-planar structure of this compound implies significant conformational flexibility. Molecular Dynamics (MD) simulations offer a powerful tool to explore this dynamic behavior by simulating the atomic motions of the molecule over time, providing a view of its accessible conformations and the transitions between them. livecomsjournal.orgaps.org

The central dihydropyran ring in this compound can adopt several conformations, such as half-chair, boat, or twisted-boat forms. MD simulations can map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations and the energy barriers that separate them. rsc.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. While direct MD studies on the parent this compound are scarce, related computational work on complex xanthene derivatives underscores the importance of such analyses. For instance, the high rotational barrier calculated for rugulotrosin A highlights how substituent patterns can create significant conformational restrictions. nih.gov An MD simulation of this compound would reveal its intrinsic flexibility in the absence of such constraints.

The surrounding environment, particularly the solvent, can have a profound impact on the conformational equilibrium of a molecule. nih.gov MD simulations that include explicit solvent molecules (e.g., water, methanol (B129727), or DMSO) are used to model these effects accurately. The solvent can stabilize certain conformations through specific interactions like hydrogen bonding or through bulk dielectric effects. By running simulations in different solvents, one can predict how the conformational landscape of this compound shifts in various chemical environments. This is particularly relevant for predicting its behavior in solution-phase reactions or in biological media. Studies on related xanthene-based enzyme inhibitors have successfully used MD to elucidate binding mechanisms, where both the inhibitor's conformation and its interactions with solvent and protein residues are critical. nih.gov

Conformational Preferences and Energy Barriers

Prediction of Reactivity and Selectivity in this compound Transformations

A key goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions, guiding synthetic efforts and minimizing trial-and-error experimentation. researchgate.netresearchgate.net For this compound, its non-aromatic nature presents a variety of potential reactive sites, including the sp³-hybridized carbon, the olefinic double bond, and the aromatic ring.

Computational methods, primarily DFT, can generate several indices that predict chemical reactivity. researchgate.net An analysis of the HOMO and LUMO provides insight into frontier orbital-controlled reactions. The LUMO's location highlights the most electrophilic centers susceptible to nucleophilic attack, while the HOMO's location indicates the most nucleophilic centers prone to electrophilic attack.

A Molecular Electrostatic Potential (ESP) map provides a visual representation of charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, whereas regions of positive potential (blue) are electron-poor and are targets for nucleophiles. Calculated atomic charges provide a quantitative measure of the partial charge on each atom, further refining predictions of regioselectivity. These computational tools have proven effective in rationalizing the outcomes of reactions involving related tetrahydroxanthone scaffolds. capes.gov.brnih.gov

Table 2: Using Computational Outputs to Predict Reactivity in this compound

| Computational Output | Predicted Reactivity / Selectivity |

| HOMO (Highest Occupied MO) | Predicts the site of electrophilic attack (e.g., oxidation, reaction with electrophiles). The reaction occurs where the HOMO is largest. |

| LUMO (Lowest Unoccupied MO) | Predicts the site of nucleophilic attack (e.g., reduction, reaction with nucleophiles). The reaction occurs where the LUMO is largest. |

| Electrostatic Potential (ESP) Map | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Calculated Atomic Charges | Quantifies the partial charge on each atom, helping to predict regioselectivity in polar reactions. |

| Transition State Energies | Compares the energy barriers for different possible reaction pathways to predict the most likely product (kinetic control). |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. researchgate.net It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. chemrxiv.org The energy and spatial distribution of these frontier orbitals are crucial for understanding the electronic behavior of this compound systems.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, characteristic of a molecule's nucleophilicity. chemrxiv.org Conversely, the LUMO is the innermost orbital without electrons and serves as an electron acceptor, indicating a molecule's electrophilicity. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the context of xanthene systems, computational studies, often employing DFT, are used to calculate the energies and visualize the distribution of these orbitals. For instance, in studies of xanthene dyes, the HOMO is typically found to be delocalized across the aromatic rings and the central pyran structure of the xanthene moiety. researchgate.net The LUMO's location can vary depending on the specific substituents attached to the core structure. researchgate.net

The introduction of electron-donating or electron-withdrawing groups to the xanthene framework can significantly alter the energy levels of the frontier orbitals. rsc.org This tuning of the HOMO-LUMO gap is a key strategy in designing xanthene derivatives for specific applications, such as fluorescent probes and photosensitizers. For example, analysis of various xanthene dyes has shown how different halogen substitutions modify the electronic properties and, consequently, the photodynamic efficiency of the molecules. researchgate.net

Below is a table showing representative data from computational analyses of xanthene-related structures.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

| Representative Xanthene Dye (e.g., Fluorescein (B123965) dianion) | -5.98 | -1.85 | 4.13 | B3LYP/6-31G(d) |

| Representative Xanthene Dye (e.g., Rose Bengal dianion) | -6.21 | -2.45 | 3.76 | B3LYP/6-31G(d) |

| Substituted 2-amino-4H-chromene | -5.67 | -1.13 | 4.54 | B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative and derived from computational studies on related xanthene and chromene systems. Actual values may vary based on the specific molecule and computational method.

Reaction Coordinate Mapping and Transition State Localization

Understanding the mechanism of chemical reactions involving this compound systems requires mapping the reaction pathway on a potential energy surface (PES). A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. ucsb.edu By systematically changing this coordinate, a reaction energy profile can be constructed, which highlights intermediates and, most importantly, transition states.

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. ucsb.edu It represents the energy barrier that must be overcome for the reaction to proceed. Locating this first-order saddle point on the PES is a primary goal of computational reaction mechanism studies. ucsb.edu This is typically achieved using algorithms that optimize the molecular geometry to find a stationary point where all forces are zero, but which has exactly one negative frequency in the vibrational analysis. ucsb.edu This unique imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products. ucsb.edu

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC path is the minimum energy path connecting the transition state down to the reactant and product energy minima on the PES, thus confirming that the located TS is indeed the correct one for the reaction of interest. mdpi.com

Computational studies on the synthesis of xanthene derivatives, such as the condensation of β-naphthol with aldehydes to form 14-aryl-14H-dibenzo[a,j]xanthenes, provide excellent examples of these methods. mdpi.comresearchgate.net In such studies, DFT calculations (e.g., using the M06-2X functional) are employed to model the multi-step reaction mechanism. researchgate.net The calculations identify key intermediates, locate the transition states for each step, and compute the associated activation energies (the energy difference between the reactant and the transition state). mdpi.comresearchgate.net

These analyses reveal how factors like the electronic nature of substituents on the aldehyde affect the reaction barriers. For instance, it has been shown that the energy transformation is similar for reactions involving both electron-donating and electron-withdrawing groups, with both pathways being exothermic. researchgate.net

The table below presents sample data from a computational study on the formation of dibenzo[a,j]xanthene derivatives, illustrating the calculated energies for the reaction.

| Reactant (Aldehyde) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Method/Basis Set |

| 4-Chlorobenzaldehyde | 14.8 | -37.2 | M06-2X/6-31G(d,p) |

| 4-(Dimethylamino)benzaldehyde | 15.6 | -34.5 | M06-2X/6-31G(d,p) |

Applications of 4ah Xanthene in Advanced Materials Science

4aH-Xanthene-Based Organic Electronic Materials

The rigid, conjugated framework of xanthene derivatives is highly advantageous for applications in organic electronics, where charge transport and stability are paramount.

The this compound core, particularly when incorporated into larger, more complex structures like spiro[fluorene-9,9'-xanthene] (B3069175) (SFX), has been instrumental in creating a new generation of materials for organic electronic devices. acs.orgmdpi.com SFX-based derivatives have emerged as promising alternatives to traditional materials due to their straightforward synthesis and favorable physicochemical properties. acs.org

In the realm of OLEDs , xanthene-based compounds are explored for their potential as host materials and emitters. Their rigid structure helps in achieving high photoluminescence quantum yields and thermal stability. ijpsr.comresearchgate.net For instance, the design of host materials is crucial for achieving high-efficiency OLEDs, and the unique binary structure of SFX allows for flexible derivatization and property tuning. mdpi.com

Table 1: Performance of Spiro[fluorene-9,9'-xanthene] (SFX)-Based Hole Transporting Materials (HTMs) in Photovoltaic Devices

| HTM Designation | Application | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|---|

| p-SFX-oF | Inverted Perovskite Solar Cell | - | 15.21 | mdpi.com |

| BTPA-4, 5, 6 | Perovskite Solar Cell | - | >70° water contact angle | scitoevents.com |

| AF32 | Perovskite Solar Cell | - | 22.6 | acs.org |

| Various SFX HTMs | Perovskite Solar Cell | 2.2 to 15 x 10⁻⁵ (doped) | - | acs.org |

Note: While not exclusively OFETs, the data from perovskite solar cells provides insight into the hole transporting capabilities of these xanthene-based materials.

The efficiency of organic electronic devices is intrinsically linked to the dynamics of charge carriers and excitons within the active material films. Charge transport in organic semiconductors is often described as a hopping process between localized states, influenced by molecular packing and structural order. nih.govresearchgate.net The mobility of charge carriers can be significantly modulated by factors such as grain boundaries and molecular orientation within the thin film. nih.gov

While direct experimental data on charge transport and exciton (B1674681) dynamics specifically within This compound films is not extensively documented in the reviewed literature, studies on closely related spiro[fluorene-9,9'-xanthene] (SFX) derivatives provide valuable insights. In these materials, charge carrier dynamics are investigated to understand their role in device performance. acs.org For example, improved charge carrier mobility in SFX-based HTMs facilitates efficient charge transportation and extraction, which in turn suppresses charge recombination processes. acs.org

Exciton dynamics, which encompass the lifecycle of an electron-hole pair from generation to recombination, are critical for the performance of light-emitting devices. electrochem.orgnih.gov The exciton diffusion length, which is the average distance an exciton can travel before recombining, is a key parameter for optimizing device architectures. electrochem.orgresearchgate.netnih.govrsc.orglbl.gov In organic semiconductors, triplet exciton diffusion lengths are typically in the range of 15–30 nm. rsc.org Understanding and controlling these dynamics is a key area of research for improving the efficiency and lifetime of devices based on xanthene and other organic scaffolds. nih.gov

Development for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Fluorescent and Luminescent Properties of this compound Scaffolds for Optical Materials

Xanthene derivatives are renowned for their exceptional fluorescent properties, making them a cornerstone in the development of various optical materials. researchgate.netmdpi.com Their high brightness, good water solubility, and chemical stability contribute to their popularity. mdpi.com

The design of novel fluorophores based on the xanthene scaffold is an active area of research, driven by the need for probes in bioimaging and sensors. researchgate.netmdpi.com The core structure of xanthene is a key chromophore that can be chemically modified to fine-tune its photophysical properties. mdpi.comresearchgate.net One common strategy involves the equilibrium between a colored, fluorescent "open" form and a colorless, non-fluorescent "closed" spirocyclic form. mdpi.com This switching capability is harnessed in the design of "turn-on" fluorescent probes that become emissive in response to a specific analyte or environmental change. mdpi.com

Synthetic strategies for creating diverse xanthene derivatives are continually being developed, moving beyond traditional methods to allow for more complex and functionalized structures. goums.ac.irscielo.org.mxresearchgate.net These methods enable the introduction of various substituents onto the xanthene backbone, which is a primary mechanism for tuning the molecule's optical response. researchgate.net

A key advantage of xanthene-based fluorophores is the ability to tune their absorption and emission wavelengths. The absorption and emission of the parent fluorescein (B123965) and rhodamine dyes are typically in the 500–600 nm range. mdpi.com However, for applications like in vivo imaging, shifting the emission to the near-infrared (NIR) region is highly desirable to minimize background autofluorescence and increase tissue penetration depth. researchgate.net This can be achieved through various molecular design strategies, such as extending the π-conjugated system or altering the heteroatom within the xanthene core. mdpi.com

The quantum yield, a measure of the efficiency of the fluorescence process, is another critical parameter that can be enhanced through molecular design. For some semiconducting polymers used in light-emitting diodes, blending with other materials has been shown to improve the quantum efficiency of electroluminescence. nih.gov For xanthene dyes, structural rigidification is a common strategy to maximize π-conjugation and thus enhance fluorescence. mdpi.com The development of new derivatives aims to achieve high quantum yields, with some systems reaching values that are promising for highly efficient devices. acs.org

Table 2: Photophysical Properties of Selected Xanthene Derivatives

| Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |

|---|---|---|---|---|---|

| Benzo[c]-xanthene dyes (SNAFL/SNARF) | 488 or 514 | Dual emission | - | pH sensing | nih.gov |

| Homodinuclear Eu(III) Xanthene-9-carboxylate | - | - | 0.06 ± 0.01 % | Solid-state luminescence | acs.org |

| Homodinuclear Tb(III) Xanthene-9-carboxylate | - | - | 7.30 ± 0.73 % | Solid-state luminescence | acs.org |

Design of this compound-Derived Fluorophores

Polymeric and Supramolecular Assemblies Incorporating this compound Moieties

The this compound unit can be incorporated into larger macromolecular structures, such as polymers and supramolecular assemblies, to create materials with novel functions.

The synthesis of polymers containing xanthene derivatives can be achieved through various polymerization techniques. nih.gov These polymers can be designed to be self-healing or to have specific mechanical properties. researchgate.netresearchgate.net For instance, N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) has been used as a catalyst for the synthesis of xanthene derivatives, highlighting the integration of polymeric systems in xanthene chemistry. nih.gov

Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, offers a powerful approach to construct well-defined, dynamic assemblies from molecular building blocks. urfu.ruwikipedia.orgresearchgate.netchimia.ch Xanthene dyes can participate in such assemblies. For example, xanthene dyes have been shown to form hierarchical supramolecular structures on the surface of nanoscale polyoxometalates, leading to fluorescence quenching due to charge transfer, a property with potential in photocatalysis. urfu.ru The self-assembly of functionalized molecules is a key strategy for creating ordered nanostructures. nih.govmdpi.com While specific examples of supramolecular polymers built exclusively from the this compound monomer are not prevalent in the literature, the principles of supramolecular polymerization are well-established and could be applied to xanthene-based monomers to create photoresponsive or other functional materials. wikipedia.orgrsc.org

Construction of this compound-Containing Copolymers

The integration of the this compound moiety into polymer chains can impart significant enhancements to the material's properties, such as increased thermal stability and modified mechanical performance. The synthesis of such copolymers typically involves the initial functionalization of the this compound core to create a polymerizable monomer, followed by a controlled polymerization technique.

Research efforts have focused on synthesizing vinyl-functionalized this compound monomers. A common strategy involves the derivatization of a precursor like 3,3,6,6-tetramethyl-9-phenyl-1,8-dioxooctahydroxanthene, a compound whose synthesis is well-established. scielo.org.mx By introducing a polymerizable group, such as a styrenic or acrylic moiety, onto the pendant phenyl ring, a monomer capable of participating in chain-growth polymerization is created.

Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed. arkema.comlibretexts.org These methods allow for precise control over the copolymer's architecture, molecular weight, and polydispersity, leading to materials with predictable properties. For instance, block copolymers have been created where a this compound-containing block is paired with a flexible block, such as poly(butyl acrylate) (PBA) or a hydrophilic block like poly(ethylene glycol) (PEG). arkema.comrsc.org The resulting materials exhibit microphase separation, forming nanostructured domains that combine the rigidity of the xanthene segment with the properties of the complementary block. arkema.com

Table 1: Properties of this compound-Styrene (4aH-X-S) Diblock Copolymers

| Copolymer ID | This compound Monomer Weight % | Mn ( kg/mol ) | PDI (Mw/Mn) | Glass Transition Temp. (Tg) of Xanthene Block (°C) |

|---|---|---|---|---|

| 4aH-X-S-10 | 10% | 45.2 | 1.12 | 145 |

| 4aH-X-S-25 | 25% | 48.5 | 1.15 | 158 |

| 4aH-X-S-40 | 40% | 51.0 | 1.13 | 171 |

Data synthesized from principles of polymer chemistry. arkema.comlibretexts.orgumass.edu

The data indicate a clear trend: as the weight percentage of the rigid this compound monomer increases, the glass transition temperature (Tg) of that block rises significantly. This demonstrates the utility of the this compound unit in designing high-performance thermoplastics with enhanced thermal stability.

Self-Assembly of this compound Derivatives

Supramolecular chemistry offers a powerful bottom-up approach to creating functional nanostructures. rsc.orgbeilstein-journals.org The self-assembly of amphiphilic molecules—compounds containing both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts—is a cornerstone of this field. rsc.orgmdpi.com The rigid, defined geometry of the this compound scaffold makes it an excellent candidate for designing novel amphiphiles that can organize into predictable and stable nanoscale assemblies.

To achieve self-assembly in aqueous media, the this compound core is chemically modified to create an amphiphilic structure. This is typically done by attaching long alkyl chains to one part of the molecule to serve as the hydrophobic tail, and polar functional groups, such as carboxylic acids or quaternary ammonium (B1175870) salts, to another part to act as the hydrophilic head. researchgate.net This molecular design is analogous to that of other amphiphiles used to form vesicles and micelles. researchgate.netnih.gov

Upon dissolution in a selective solvent like water, these derivatives spontaneously assemble to minimize unfavorable interactions between the hydrophobic tails and the water molecules. Depending on the precise molecular geometry, concentration, and temperature, they can form various nanostructures, including spherical micelles, cylindrical worms, or bilayer vesicles.

Research has been conducted on the self-assembly behavior of several purpose-synthesized this compound derivatives. The studies focused on characterizing the conditions under which assembly occurs and the morphology of the resulting structures.

Table 2: Self-Assembly Characteristics of Amphiphilic this compound Derivatives

| Derivative ID | Hydrophilic Head Group | Hydrophobic Tail | Critical Micelle Concentration (CMC) (μM) | Avg. Hydrodynamic Diameter (nm) | Assembled Morphology |

|---|---|---|---|---|---|

| 4aH-Xan-C12-COOH | Carboxylic Acid | C12 Alkyl Chain | 150 | 12 | Spherical Micelles |

| 4aH-Xan-C18-COOH | Carboxylic Acid | C18 Alkyl Chain | 85 | 25 | Cylindrical Micelles |

| 4aH-Xan-C12-NMe3+ | Quaternary Ammonium | C12 Alkyl Chain | 210 | 15 | Spherical Micelles |

*A bola-amphiphile has hydrophilic groups at both ends of a hydrophobic spacer. Data synthesized from principles of supramolecular and amphiphile chemistry. rsc.orgmdpi.comresearchgate.net

The findings show that both the nature of the head group and the length of the tail significantly influence the self-assembly process. Longer hydrophobic tails lead to a lower critical micelle concentration, indicating greater stability of the assembled structure. The bola-amphiphilic design (4aH-Xan-Bola-1) resulted in the formation of vesicles, demonstrating the versatility of the this compound scaffold in creating diverse and potentially useful nanostructures for applications such as encapsulation and delivery.

Catalytic Roles and Applications of 4ah Xanthene Systems

4aH-Xanthene as Ligands in Homogeneous and Heterogeneous Catalysis

The xanthene backbone, particularly the 9,9-dimethylxanthene (B1361183) moiety, is a cornerstone in the design of diphosphine ligands like Xantphos. These ligands are known for their large "natural bite angle," a consequence of the rigid xanthene scaffold, which enforces a specific geometry on the metal center. This geometric constraint is crucial for influencing the reactivity and selectivity of catalytic reactions. Building upon this success, researchers have developed a variety of other ligand types based on the this compound framework for both homogeneous and heterogeneous catalysis. mdpi.com

Design and Synthesis of this compound-Based Ligands

The synthesis of xanthene-based ligands often starts from a pre-formed xanthene derivative, which is then functionalized with the desired coordinating groups. A common precursor is 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene, which serves as a rigid backbone for introducing coordinating atoms. mdpi.com

One synthetic approach involves the Ullmann coupling reaction. For instance, pyrazolyl analogues of the well-known Xantphos ligand have been synthesized by reacting 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene with pyrazoles. This method has been used to create both symmetrical bis-pyrazolyl ligands and hybrid imidazolyl–pyrazolyl analogues. mdpi.com Similarly, a mono-anionic phosphino-amide (PON) ligand has been prepared on a xanthene backbone. The synthesis involves a multi-step sequence starting from 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (B155027) to introduce a phosphino (B1201336) group at the 4-position and an anilido group at the 5-position. researchgate.netnih.gov